molecular formula C26H22N4O2S B11219730 7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11219730
M. Wt: 454.5 g/mol
InChI Key: NOLONPAFQYONIQ-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine core, followed by the introduction of the 3-methoxyphenyl and 4-(methylsulfanyl)phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[1,5-A]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 7-(3-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H22N4O2S

Molecular Weight

454.5 g/mol

IUPAC Name

11-(3-methoxyphenyl)-9-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H22N4O2S/c1-31-18-7-5-6-17(14-18)24-22-23(29-26-27-15-28-30(24)26)20-8-3-4-9-21(20)32-25(22)16-10-12-19(33-2)13-11-16/h3-15,24-25H,1-2H3,(H,27,28,29)

InChI Key

NOLONPAFQYONIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)SC)NC6=NC=NN26

Origin of Product

United States

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